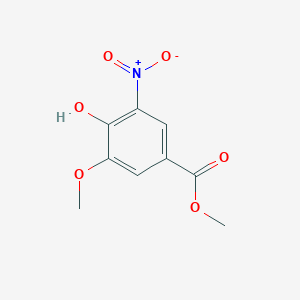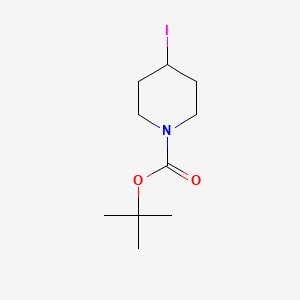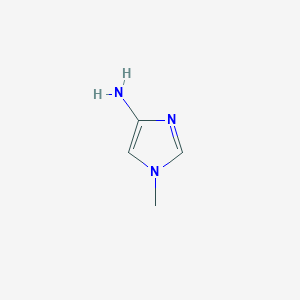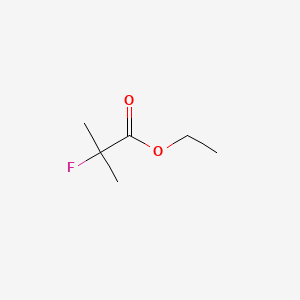
Bis(nonafluorobutanesulfonyl)imide Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(nonafluorobutanesulfonyl)imide Sodium Salt is a chemical compound with the CAS Number: 129135-86-0 . It has a molecular weight of 603.19 and its IUPAC name is sodium bis((perfluorobutyl)sulfonyl)amide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8F18NO4S2.Na/c9-1(10,5(17,18)19)3(13,14)7(23,24)32(28,29)27-33(30,31)8(25,26)4(15,16)2(11,12)6(20,21)22;/q-1;+1 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air . It is soluble in methanol .科学的研究の応用
High-Voltage Aqueous Electrolyte for Sodium-Ion Batteries
One notable application is in the development of high-voltage aqueous electrolytes for sodium-ion batteries. Sodium bis(fluorosulfonyl)imide based aqueous electrolytes exhibit a wide electrochemical stability window of up to 2.6 V when the water-to-salt molar ratio falls below 2:1. This enables the fabrication of high-voltage rechargeable aqueous sodium-ion batteries, a promising advancement for energy storage technologies (R. Kühnel, D. Reber, C. Battaglia, 2017).
Ionic Liquids for Electrochemical Applications
Furthermore, bis(nonafluorobutanesulfonyl)imide sodium salt is used in creating ionic liquids with unique electrochemical properties. These ionic liquids, due to their remarkable hydrophobicity and thermal stability, are considered promising media for repeated catalytic processes and electrolyte applications in electrochemical devices, especially at low temperatures. The synergistic effects derived from mixing bis(trifluoromethanesulfonyl)imide-based and (trifluoromethanesulfonyl)(nonafluorobutanesulfonyl)imide-based ionic liquids can significantly enhance the physical and electrochemical properties, such as lowering the melting point and increasing ionic conductivity (Maria Montanino et al., 2012).
Catalysis and Polymerization
In catalysis and polymerization processes, bis(nonafluorobutanesulfonyl)imide demonstrates high activity. For instance, it is highly effective in the dehydration polycondensation of dicarboxylic acids and diols at low temperatures under reduced pressure. Its application results in the synthesis of both aliphatic and aromatic polyesters with high molecular weights, highlighting its role in advancing polymer science (Takaya Moyori, Tang Tang, A. Takasu, 2012).
Energy Storage Devices
Another application area is in nonaqueous liquid electrolytes for energy storage devices. A bulky fluorinated anion-based ionic liquid synthesized through ion exchange condensation processes and employed for electrolyte preparation shows significant improvements in electrical conductivity and electrochemical stability. This makes it a promising candidate for high-performance lithium-ion batteries, offering enhanced specific capacity and cycling stability (K. Karuppasamy et al., 2020).
Hybrid Lithium-ion Capacitors
Lastly, this compound is used in the synthesis of ionic liquids for hybrid lithium-ion capacitors (HLICs). These HLICs, utilizing novel bulky fluorinated ionic liquids, demonstrate exceptional electrochemical properties and cycling behaviors. Such advancements highlight the potential of these electrolytes in enhancing the performance and efficiency of future HLIC devices (K. Karuppasamy et al., 2020).
Safety and Hazards
将来の方向性
作用機序
- Role : It stabilizes the cathode–electrolyte interface, preventing side reactions and improving overall battery safety .
- Changes : It suppresses side reactions at the cathode by preferentially decomposing the FNFSI⁻ anion, thus enhancing cathode stability and preventing overcharging-induced safety risks .
Target of Action
Mode of Action
Biochemical Pathways
特性
IUPAC Name |
sodium;bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)azanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F18NO4S2.Na/c9-1(10,5(17,18)19)3(13,14)7(23,24)32(28,29)27-33(30,31)8(25,26)4(15,16)2(11,12)6(20,21)22;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIRUZKPVZNREY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F18NNaO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129135-86-0 |
Source


|
| Record name | Sodium Bis(nonafluorobutanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone](/img/structure/B1311304.png)

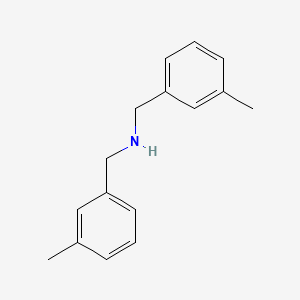
![Methyl 2-[4-(3-bromopropoxy)phenyl]acetate](/img/structure/B1311313.png)
![Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1311314.png)
